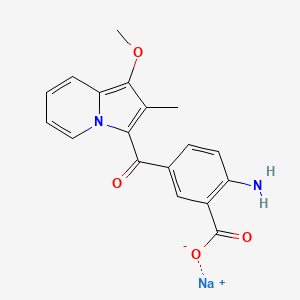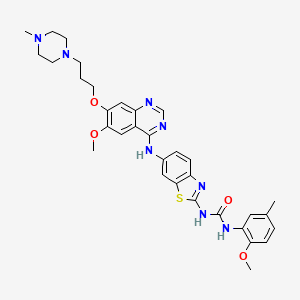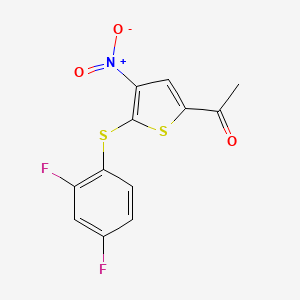
P22077
Descripción general
Descripción
P 22077 es un compuesto químico conocido por su función como inhibidor de la proteasa específica de ubiquitina 7 (USP7) y la proteasa específica de ubiquitina 47 (USP47). Ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de la biología del cáncer y la neurobiología .
Aplicaciones Científicas De Investigación
P 22077 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la función de las enzimas desubiquitinantes.
Biología: Ayuda a comprender el papel de la ubiquitinación en los procesos celulares.
Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a su capacidad de inhibir USP7 y USP47, que están involucrados en la regulación de proteínas supresoras de tumores
Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos
Métodos De Preparación
La síntesis de P 22077 implica varios pasos, comenzando con la preparación de la estructura principalLa producción industrial de P 22077 requiere un control preciso de las condiciones de reacción para asegurar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
P 22077 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Mecanismo De Acción
P 22077 ejerce sus efectos inhibiendo la actividad de la proteasa específica de ubiquitina 7 y la proteasa específica de ubiquitina 47Al inhibir estas enzimas, P 22077 evita la desubiquitinación de proteínas reguladoras clave, lo que lleva a la acumulación de proteínas ubiquitinadas y la activación de las vías de señalización descendentes .
Comparación Con Compuestos Similares
P 22077 es único en su capacidad de inhibir selectivamente tanto la proteasa específica de ubiquitina 7 como la proteasa específica de ubiquitina 47. Los compuestos similares incluyen:
P5091: Otro inhibidor de la proteasa específica de ubiquitina 7, pero con diferente selectividad y potencia.
HBX19818: Un compuesto que inhibe las enzimas desubiquitinantes, pero con un rango más amplio de objetivos
P 22077 destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
1-[5-(2,4-difluorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAMGGNACJHXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677376 | |
| Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247819-59-5 | |
| Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: P22077 is a selective inhibitor of ubiquitin-specific protease 7 (USP7). [] It binds to the catalytic domain of USP7, preventing the enzyme from removing ubiquitin tags from its target proteins. This inhibition leads to the degradation of various USP7 substrates, including:
- Tumor necrosis factor receptor-associated factor 6 (TRAF6): Degradation of TRAF6 results in the suppression of NF-κB and MAPK signaling pathways, ultimately attenuating the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. []
- MDM2: Destabilizing MDM2 prevents p53 degradation, thereby activating the p53-dependent apoptotic pathway. [, ]
- Tip60: Degradation of Tip60, a p53 acetyltransferase, can also contribute to apoptosis induction. []
- SOX2: Degradation of SOX2, a stem cell transcription factor, impairs the self-renewal and tumorigenic potential of glioma stem cells. []
- SOCS1: Inhibiting USP7 leads to decreased SOCS1 protein stability, enhancing type-I interferon antiviral activity. []
ANone: The provided research does not specifically address the material compatibility and stability of this compound under diverse conditions. Further investigation is required to determine its compatibility with various solvents, excipients, and storage conditions.
ANone: this compound itself does not possess catalytic properties. It functions by inhibiting the catalytic activity of USP7, which is a deubiquitinase enzyme.
ANone: While the research excerpts highlight the biological activity of this compound, they do not delve into specific SAR studies. Determining the impact of structural modifications on this compound's activity, potency, and selectivity would require systematic chemical synthesis and biological evaluation of various analogs.
ANone: The research excerpts primarily focus on the biological activity of this compound and do not provide information on its SHE compliance, risk management, or responsible handling practices. These aspects are crucial for any potential therapeutic agent and would necessitate further investigation.
ANone: While the research highlights the in vitro and in vivo efficacy of this compound in various models, specific details regarding its ADME profile, such as absorption rate, bioavailability, metabolic pathways, and excretion routes, are not provided in the excerpts.
ANone: Numerous studies have investigated the efficacy of this compound in various in vitro and in vivo models:
- In vitro: this compound demonstrated anti-proliferative and pro-apoptotic effects against various cancer cell lines, including melanoma [], cervical cancer [], esophageal squamous cell carcinoma [], and neuroblastoma. [] It also inhibited colony formation and induced megakaryocytic differentiation in MDS cells. []
- In vivo: this compound exhibited anti-tumor activity in xenograft models of melanoma [] and cervical cancer. [] It attenuated LPS-induced inflammatory responses and lung injury in mice. [] Additionally, this compound reduced cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice. []
ANone: The provided research snippets primarily focus on the therapeutic potential of this compound. Comprehensive toxicological studies evaluating its safety profile, potential adverse effects, and long-term consequences are essential for any drug candidate but are not detailed in these excerpts.
A: One study mentioned the use of nanoformulated this compound, which showed increased potency in killing C6 cells compared to the non-formulated drug. [] This suggests that nanoformulation might be a promising strategy for improving its delivery and efficacy.
ANone: Unfortunately, the provided research excerpts do not offer information regarding these specific aspects of this compound. Further research and investigation are necessary to address these important considerations.
ANone: The discovery of USP7 as a deubiquitinase and its involvement in regulating various cellular processes, including cell cycle control, DNA repair, and protein degradation, marked a significant milestone. The development of selective small-molecule inhibitors like this compound has further advanced the field by providing valuable tools to probe the biological functions of USP7 and explore its therapeutic potential.
A: Research on this compound and USP7 holds promise for cross-disciplinary applications. Given USP7's involvement in various cellular processes, its inhibition could have implications beyond cancer treatment. For example, the role of USP7 in regulating inflammatory responses [] suggests potential applications in inflammatory diseases. Additionally, understanding the impact of USP7 inhibition on viral infections [] could open avenues for developing novel antiviral strategies. Collaborations between cancer biologists, immunologists, and virologists could accelerate the exploration of these diverse applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


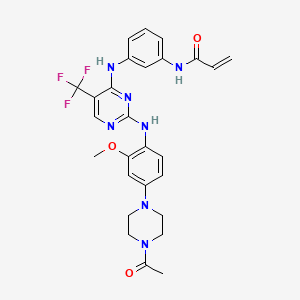


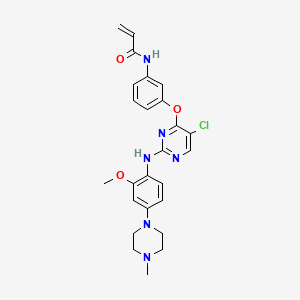
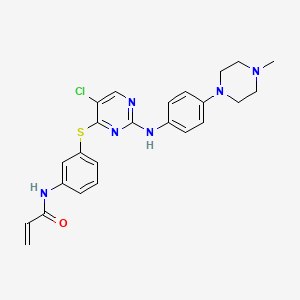
![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B612000.png)

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)



